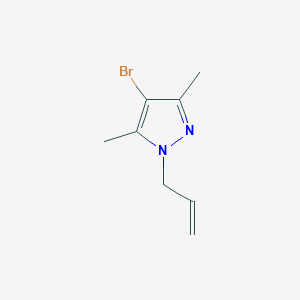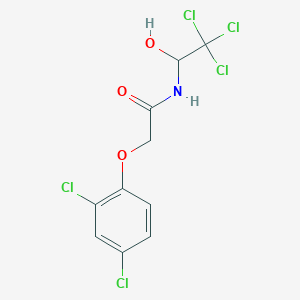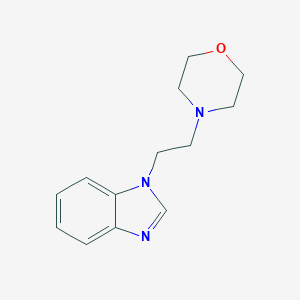
4-Bromophenyl (2-methylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromophenyl (2-methylphenoxy)acetate is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-Bromophenyl (2-methylphenoxy)acetate is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines and reactive oxygen species in vitro and in vivo. It has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Bromophenyl (2-methylphenoxy)acetate in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This allows for a more targeted approach to studying various biological processes. However, the compound's potential toxicity and limited solubility can pose challenges in certain experimental settings.
Orientations Futures
There are several future directions for research related to 4-Bromophenyl (2-methylphenoxy)acetate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action and potential therapeutic applications of the compound. Finally, investigations into the compound's potential toxicity and safety profile are necessary for its future development as a drug candidate.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its anti-inflammatory, antioxidant, and anticancer properties make it a valuable tool for studying various biological processes. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-Bromophenyl (2-methylphenoxy)acetate involves the reaction of 4-bromophenol with 2-methylphenoxyacetic acid in the presence of a catalyst such as pyridine. This method has been optimized to provide high yields of the compound with minimal by-products.
Applications De Recherche Scientifique
4-Bromophenyl (2-methylphenoxy)acetate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have potential as a drug delivery system due to its ability to penetrate cell membranes.
Propriétés
Numéro CAS |
62095-47-0 |
|---|---|
Formule moléculaire |
C15H13BrO3 |
Poids moléculaire |
321.16 g/mol |
Nom IUPAC |
(4-bromophenyl) 2-(2-methylphenoxy)acetate |
InChI |
InChI=1S/C15H13BrO3/c1-11-4-2-3-5-14(11)18-10-15(17)19-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3 |
Clé InChI |
QAYOCVFRZVCZGZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)Br |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)
![7-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188288.png)
![Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B188290.png)

![3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188294.png)



![2,3-bis[(E)-2-phenylethenyl]quinoxaline](/img/structure/B188300.png)
![Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B188302.png)

